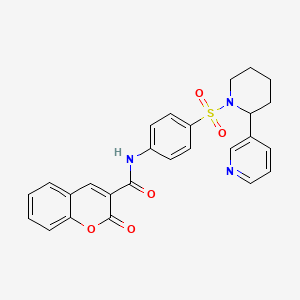

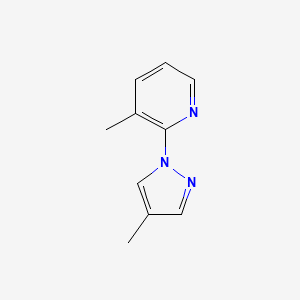

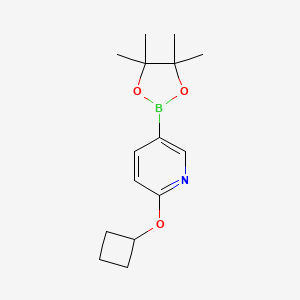

![molecular formula C22H20ClN3O3S2 B3012238 N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 686772-84-9](/img/structure/B3012238.png)

N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide" is a structurally complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us infer certain aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of various substituents to the aromatic rings. For instance, the synthesis of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide involves the attachment of a sulfanyl group to an acetamide moiety, which is similar to the target compound's structure . The synthesis process would likely require careful control of reaction conditions to ensure the correct attachment of the thienopyrimidin and ethoxyphenyl groups to the core structure.

Molecular Structure Analysis

The molecular structure of the target compound is expected to be non-planar due to the presence of multiple aromatic rings and heterocycles, which can lead to steric hindrance and torsional strain. This is supported by the analysis of a related compound, where the optimized geometry shows a non-planar structure between the phenyl ring and the pyrimidine ring . The presence of chlorine, which is an electronegative substituent, can influence the electronic distribution and geometry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The amide bond is typically stable, but the presence of a sulfanyl group could make the molecule a potential nucleophile or electrophile in certain reactions. The compound's reactivity could also be influenced by the presence of the chlorine atom, which can participate in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of hydrogen bond donors and acceptors, such as the amide NH and the ether oxygen, suggests that the compound could engage in hydrogen bonding, which would affect its solubility and boiling point . The polarity of the molecule would be influenced by the electronegative atoms and the distribution of electron density, which can be studied using dipole moment methods as seen in related compounds . The compound's crystal packing and intermolecular interactions could be analyzed using Hirshfeld surface analysis, as demonstrated for a similar molecule .

科学的研究の応用

Vibrational Spectroscopy and Molecular Stability

The compound has been characterized for its vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. Ab initio calculations and density functional theory (DFT) have been utilized to explore the molecule's geometric equilibrium and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to its stability. This comprehensive analysis aids in understanding the compound's molecular behavior and stability under different conditions, making it valuable for pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity

Research has been conducted on derivatives of the thieno[3,2-d]pyrimidine, showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings highlight the compound's potential as a basis for developing new antitumor drugs, offering hope for effective cancer treatments (Hafez & El-Gazzar, 2017).

Dual Enzyme Inhibition

Another study focused on synthesizing analogues as dual inhibitors of thymidylate synthase and dihydrofolate reductase, crucial enzymes in the folate pathway of cancer cells. This dual inhibition strategy suggests a promising approach for cancer therapy by targeting multiple pathways simultaneously, indicating the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, revealing insights into their molecular conformation and intramolecular interactions. Such studies are fundamental for the rational design of drugs, as they allow scientists to understand the three-dimensional arrangement of molecules and predict how they might interact with biological targets (Subasri et al., 2016).

Antimicrobial Activity

Some studies have also synthesized and evaluated derivatives for their antimicrobial properties. These efforts contribute to the search for new antimicrobial agents amid growing resistance to existing antibiotics, showcasing the versatility of the thieno[3,2-d]pyrimidine scaffold in generating compounds with potential therapeutic applications (Rashid et al., 2021).

特性

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S2/c1-2-29-17-8-6-16(7-9-17)26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-15-5-3-4-14(23)12-15/h3-9,12H,2,10-11,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFMVUKPJULCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

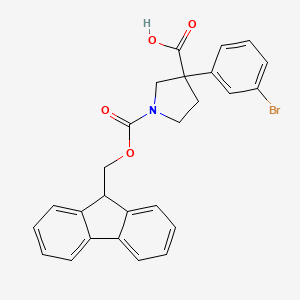

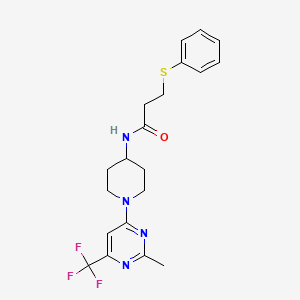

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

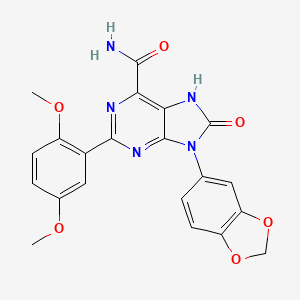

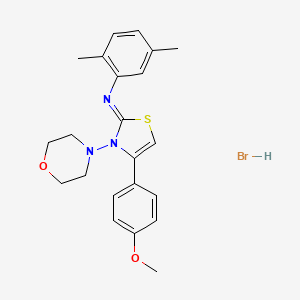

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

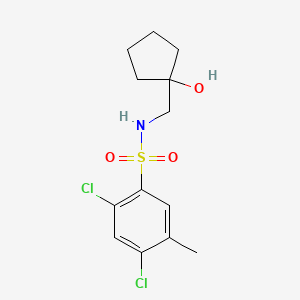

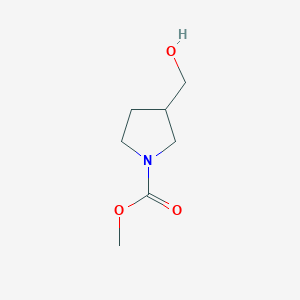

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)